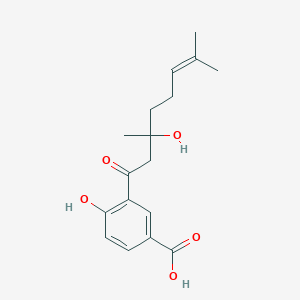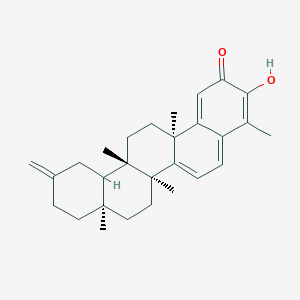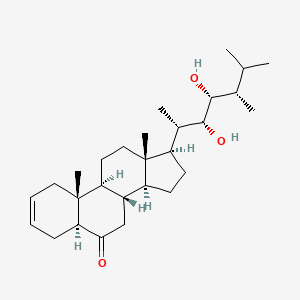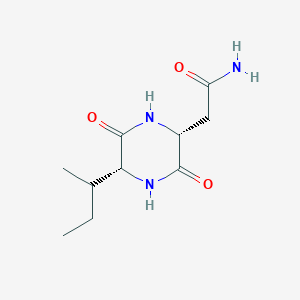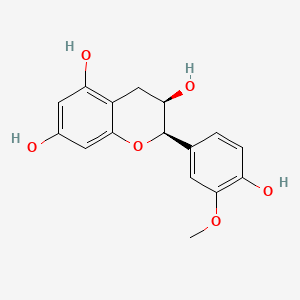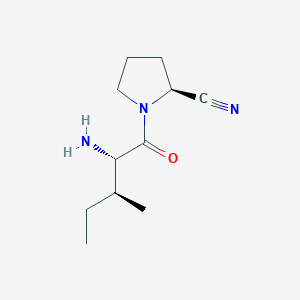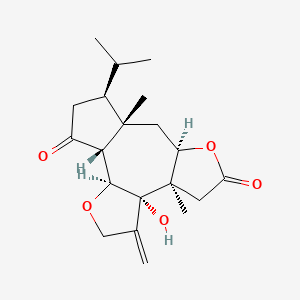
Tricholomalide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricholomalide A is a natural product found in Tricholoma with data available.
Scientific Research Applications
Neurotrophic Properties
Tricholomalides A-C, derived from the mushroom Tricholoma sp., have shown significant potential in inducing neurite outgrowth in rat pheochromocytoma cells (PC-12). Tricholomalide A, in particular, demonstrates neurotrophic effects at concentrations of 100 microM, indicating its potential application in neurological research and therapeutics (Tsukamoto et al., 2003).
Synthetic Research and Structural Revision
The synthesis of tricholomalides A and B has been achieved in a concise manner, utilizing key transformations such as ketene [2 + 2] cycloaddition and a Grignard-type reaction. This work not only facilitated the creation of these compounds but also led to a structural revision of the originally misassigned structures of tricholomalides A and B (Wang et al., 2009).
Ayurveda and Biostatistical Analysis
Research on Ayurveda, a traditional Indian medicinal system, has incorporated quantitative measures of the tridosha (vata, pitta, kapha), which are essential for diagnosing and treating various conditions in Ayurveda. This approach, which integrates algorithmic heuristics and fuzzy multiattribute decision functions, offers a new perspective on evaluating traditional medicine systems and their potential interactions with compounds like Tricholomalide A (Joshi, 2004).
Translational Research in Agriculture
In the field of agriculture, Trichoderma spp., closely related to Tricholoma, are extensively studied for their disease control properties in plants. Investigations in genomics, transcriptomics, proteomics, and metabolomics of these fungi have contributed significantly to our understanding of biocontrol mechanisms and their practical applications in crop treatments and management (Lorito et al., 2010).
Translational Research Infrastructure in Cancer Clinical Trials
While not directly related to Tricholomalide A, understanding the development of translational research infrastructure, particularly in the context of cancer clinical trials, is crucial. This infrastructure supports the integration of molecular information into clinical decision-making and can be instrumental in advancing research on compounds like Tricholomalide A (Hall & Brown, 2013).
Metallomics and Biometal Science
Metallomics, a field integrating research on biometals, can be relevant for understanding the interactions of metal ions and metalloenzymes with compounds like Tricholomalide A. It emphasizes the importance of chemical speciation in identifying bioactive metallomes and elucidating their functions in biological systems (Haraguchi, 2004).
properties
Product Name |
Tricholomalide A |
|---|---|
Molecular Formula |
C20H28O5 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(1R,2S,6S,7R,11R,13S,14S)-6-hydroxy-7,13-dimethyl-5-methylidene-14-propan-2-yl-3,10-dioxatetracyclo[11.3.0.02,6.07,11]hexadecane-9,16-dione |
InChI |
InChI=1S/C20H28O5/c1-10(2)12-6-13(21)16-17-20(23,11(3)9-24-17)19(5)8-15(22)25-14(19)7-18(12,16)4/h10,12,14,16-17,23H,3,6-9H2,1-2,4-5H3/t12-,14+,16-,17-,18-,19+,20+/m0/s1 |
InChI Key |
FNWXCFNQVRNNMR-AAQVCALCSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC(=O)[C@@H]2[C@]1(C[C@@H]3[C@@](CC(=O)O3)([C@@]4([C@H]2OCC4=C)O)C)C |
Canonical SMILES |
CC(C)C1CC(=O)C2C1(CC3C(CC(=O)O3)(C4(C2OCC4=C)O)C)C |
synonyms |
tricholomalide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R)-2-(6-bromo-1H-indol-3-yl)-1-carboxyethyl]-trimethylazanium](/img/structure/B1248261.png)
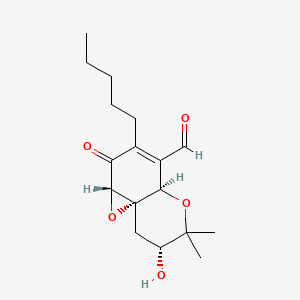
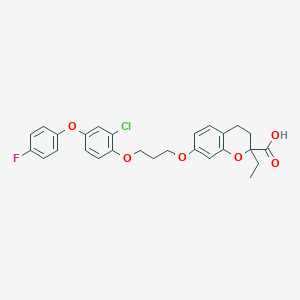
![(+)-(1R,2R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2-oxide](/img/structure/B1248269.png)
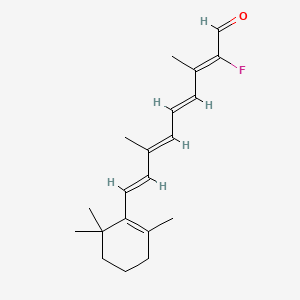
![methyl 2-[(3S,4S,6R)-4,6-diethyl-6-[(E)-2-[(2S,3S)-3-ethyloxiran-2-yl]but-1-enyl]dioxan-3-yl]acetate](/img/structure/B1248271.png)
